Pentane-2,3-diol
Overview
Description
Synthesis Analysis
The synthesis of pentane-2,3-diol derivatives, such as 3,4-dichloro-2-pentanol motifs relevant to the chlorosulfolipids, involves anti-dichlorination of precursor allylic alcohols. The stereochemistry of these diastereomers is elucidated through X-ray crystallographic analysis, providing a foundation for further structural and synthesis studies on related natural products (Kanady et al., 2009).
Molecular Structure Analysis
The molecular structure of pentane-2,3-diol derivatives has been extensively studied. For example, β-diketone interactions reveal the enol tautomer of 3-substituted pentane-2,4-diones, showcasing very short hydrogen bonds, which are critical for understanding the compound's stability and reactivity (Emsley et al., 1989).
Chemical Reactions and Properties
The reactivity and chemical properties of pentane-2,3-diol and its derivatives are influenced by their structural characteristics. The hydrogen bonding of enol tautomers in substituted pentane-2,4-diones is a key factor affecting their chemical reactions (Emsley et al., 1989).
Physical Properties Analysis
Studies on the crystal structures and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione, a derivative of pentane-2,3-diol, provide insights into the compound's physical properties. Theoretical calculations align with experimental results, helping to understand the hydrogen bond strength and its impact on physical properties (Tayyari et al., 2008).
Chemical Properties Analysis
The chemical properties of pentane-2,3-diol derivatives, such as their tautomeric, thermodynamic, and spectroscopic characteristics, have been explored through various studies. For instance, the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione were analyzed using spectroscopy and X-ray diffraction, shedding light on the compound's stability and reactivity (Maharramov et al., 2010).
Scientific Research Applications
Summary of the Application
Pentane-2,3-diol is used in the synthesis of diol homolog-based thermosets via ring-opening metathesis polymerization . These thermosets have good thermal properties and mechanical properties, and their performance can be greatly enhanced by fabricating woven flax fiber composites .
Methods of Application or Experimental Procedures
Diol-based monomers were synthesized from 5-norbornene-2-carboxylic acid and diols (i.e., ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol, 1,7-heptanediol, 1,8-octanediol, 1,9-nonanediol and 1,10-decanediol) . After mixing with second-generation Grubbs’ catalyst, these liquid monomers polymerize completely in two minutes to form cross-linked structures .
Results or Outcomes Obtained
The resulting diol homolog-based thermosets have good thermal properties and mechanical properties . Their performance can be greatly enhanced by fabricating woven flax fiber composites . This rapid synthesis method benefits the manufacture of composites .
Safety And Hazards
Pentane-2,3-diol is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness and dizziness. Prolonged or repeated contact may dry skin and cause irritation or cracking . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
pentane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMFDCKSFJWJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871390 | |
Record name | Pentane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-2,3-diol | |
CAS RN |
42027-23-6 | |
Record name | 2,3-Pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42027-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pentanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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